4-Cyano-2-methoxybenzoic acid

Overview

Description

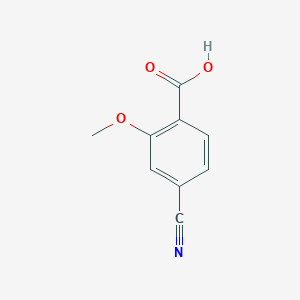

4-Cyano-2-methoxybenzoic acid is an organic compound with the molecular formula C9H7NO3 It is characterized by a benzene ring substituted with a cyano group (-CN) at the fourth position and a methoxy group (-OCH3) at the second position, along with a carboxylic acid group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-methoxybenzoic acid typically involves the nitration of 2-methoxybenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (-NO2) which is then reduced to an amino group (-NH2). The amino group is then converted to a cyano group through a Sandmeyer reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The cyano and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.

Major Products:

Oxidation: 4-Carboxy-2-methoxybenzoic acid.

Reduction: 4-Amino-2-methoxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

CMB is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity is attributed to the presence of the cyano and carboxylic acid groups, which can participate in various chemical reactions:

- Synthesis of Pharmaceuticals : CMB serves as a precursor in the development of pharmaceutical compounds. For instance, derivatives of CMB have been explored for their potential as non-steroidal antagonists of mineralocorticoid receptors, which are relevant in treating cardiovascular and renal disorders .

- Dyes and Pigments Production : The compound is also used in the production of specialty chemicals, including dyes and pigments. Its structural features allow for modifications that enhance color properties and stability.

Biological Research Applications

CMB has been studied for its biological activities, particularly its interactions with enzymes and potential therapeutic effects:

- Enzyme Interaction Studies : CMB can be employed in research focused on enzyme interactions within metabolic pathways. Its ability to form hydrogen bonds makes it a candidate for studying enzyme inhibition or activation.

- Anticancer Activity : Research has indicated that derivatives of CMB exhibit cytotoxic effects against various cancer cell lines. For example, studies on prostate cancer cells (PC-3 and DU145) have shown that certain derivatives can inhibit cell proliferation with significant potency.

- Antimicrobial Properties : Preliminary studies suggest that CMB exhibits antimicrobial activity against several pathogens, indicating its potential role in developing new antimicrobial agents.

Case Studies

Several case studies illustrate the diverse applications of CMB:

-

Anticancer Activity Evaluation :

- A study assessed the cytotoxicity of CMB derivatives on human prostate cancer cells. Results indicated significant inhibition of cell proliferation, with IC50 values suggesting higher sensitivity in PC-3 cells compared to DU145 cells.

-

Antimicrobial Activity Investigation :

- Another study evaluated the antimicrobial efficacy of CMB against Gram-positive and Gram-negative bacteria. Certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as new therapeutic agents.

-

Enzyme Inhibition Research :

- Investigations into CMB's role as an enzyme inhibitor have shown promise in treating diseases associated with enzyme dysregulation. The structural features of CMB allow it to interact specifically with enzymes involved in critical metabolic pathways.

Mechanism of Action

The mechanism by which 4-Cyano-2-methoxybenzoic acid exerts its effects involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The methoxy group can influence the compound’s solubility and reactivity, while the carboxylic acid group can participate in acid-base reactions and form salts.

Comparison with Similar Compounds

4-Nitro-2-methoxybenzoic acid: Similar structure but with a nitro group instead of a cyano group.

4-Amino-2-methoxybenzoic acid: Similar structure but with an amino group instead of a cyano group.

4-Chloro-2-methoxybenzoic acid: Similar structure but with a chloro group instead of a cyano group.

Uniqueness: 4-Cyano-2-methoxybenzoic acid is unique due to the presence of the cyano group, which imparts distinct chemical properties such as increased acidity and the ability to participate in specific reactions like nucleophilic substitution. This makes it a valuable compound in various chemical syntheses and applications.

Biological Activity

4-Cyano-2-methoxybenzoic acid (CMB) is a benzoic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₉H₇N₁O₃

- Molecular Weight : 179.16 g/mol

- CAS Number : 15166004

The biological activity of CMB can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyano group enhances its reactivity and potential for binding with proteins and enzymes. Research indicates that CMB may influence several biochemical pathways, including:

- Protein Degradation Systems : CMB has been shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and protein turnover .

- Enzyme Inhibition : It has demonstrated inhibitory effects against certain enzymes, including neurolysin and angiotensin-converting enzyme (ACE), highlighting its potential as a therapeutic agent in cardiovascular diseases .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

-

Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of CMB on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. The results indicated that CMB exhibited significant cytotoxicity at concentrations above 10 μM, with a cell viability reduction of approximately 60% in both cell lines after 48 hours of treatment . -

Enzyme Activity Modulation

In vitro assays demonstrated that CMB significantly activated cathepsins B and L, which are involved in protein degradation pathways. The activation was measured using fluorometric assays, revealing an increase in enzymatic activity by up to 467% compared to control groups .

Research Findings

Recent studies have focused on the pharmacological potential of CMB:

- A comprehensive evaluation indicated that CMB could serve as a lead compound for developing new drugs targeting protein degradation pathways, particularly in age-related diseases where these pathways are compromised .

- Computational studies have suggested that CMB interacts favorably with active sites of target proteins, supporting its role as a candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyano-2-methoxybenzoic acid, considering functional group compatibility?

- Methodological Answer : The synthesis can involve sequential functionalization of a benzoic acid scaffold. For example:

Methoxy Introduction : Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) under controlled pH and temperature to avoid over-alkylation .

Cyano Group Addition : Nitrile installation via nucleophilic substitution (e.g., using KCN/CuCN) or Sandmeyer reaction on a halogenated precursor .

Carboxylic Acid Protection/Deprotection : Use ester intermediates (e.g., methyl esters) to prevent side reactions during synthesis, followed by hydrolysis with NaOH/HCl .

- Critical Considerations : Monitor reaction progress via TLC/HPLC to avoid undesired byproducts like over-alkylated derivatives or cyano group hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns indicative of substitution (e.g., para-cyano groups deshield adjacent protons) .

- ¹³C NMR : Cyano (C≡N) carbon appears at ~115 ppm; carboxylic acid carbonyl at ~170 ppm .

- IR Spectroscopy : Cyano group stretching (~2240 cm⁻¹), methoxy C-O (~1250 cm⁻¹), and carboxylic acid O-H (~2500–3000 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 191.0 (calculated for C₉H₇NO₃) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of the cyano group in acidic vs. basic conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies :

- Acidic Conditions : Cyano groups hydrolyze to carboxylic acids (e.g., with H₂SO₄/H₂O at 100°C), but methoxy groups may demethylate under strong acid .

- Basic Conditions : Cyano groups are generally stable in mild bases (pH < 10) but may form amides in ammonia-rich environments .

- Mitigation Strategies : Use buffered conditions (e.g., phosphate buffer at pH 7) to stabilize intermediates and prevent side reactions. Monitor products via HPLC-MS .

Q. What computational approaches predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich/deprived regions. The methoxy group directs electrophiles to the para position, while the cyano group deactivates the ring .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nitration or halogenation .

- Validation : Compare computational results with experimental data (e.g., bromination yields at different positions) .

Q. What are the challenges in designing bioactivity assays for this compound, particularly regarding solubility and stability?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO/water mixtures) or derivatization (e.g., sodium salts) to improve aqueous solubility .

- Stability Testing :

- pH-Dependent Degradation : Assess compound integrity in buffers (pH 2–9) via UV-Vis spectroscopy. Cyano groups are stable in neutral conditions but hydrolyze in extremes .

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation .

- Bioassay Design : Use cell-based assays (e.g., enzyme inhibition) with controls for solvent cytotoxicity. Validate activity via IC₅₀ comparisons with known inhibitors .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks :

Verify reagent purity (e.g., anhydrous KCN vs. hydrated forms) .

Control reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .

Properties

IUPAC Name |

4-cyano-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYZUBQHLGJMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569433 | |

| Record name | 4-Cyano-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89469-52-3 | |

| Record name | 4-Cyano-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.